Acetanilide, 4'-divinylsulfamoyl-

Description

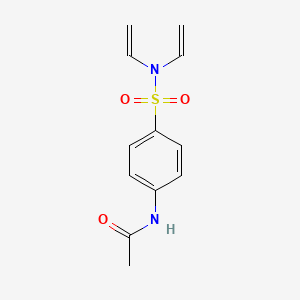

Acetanilide, 4'-divinylsulfamoyl- (chemical formula: C₁₄H₁₇N₃O₃S; molecular weight: 307.37 g/mol), is a synthetic acetanilide derivative featuring a sulfamoyl group (-SO₂NH₂) substituted with two vinyl groups (-CH₂CH₂) at the para position of the benzene ring. This compound belongs to the sulfonamide class, which is historically significant in medicinal chemistry for their antimicrobial and analgesic properties .

Properties

CAS No. |

91567-72-5 |

|---|---|

Molecular Formula |

C12H14N2O3S |

Molecular Weight |

266.32 g/mol |

IUPAC Name |

N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C12H14N2O3S/c1-4-14(5-2)18(16,17)12-8-6-11(7-9-12)13-10(3)15/h4-9H,1-2H2,3H3,(H,13,15) |

InChI Key |

MVBIQOGEPGBVFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C=C)C=C |

Origin of Product |

United States |

Preparation Methods

Classical Acetylation of Aniline to Acetanilide

The foundational step in preparing acetanilide derivatives involves acetylation of aniline. Two common routes are:

Acetylation with Acetic Anhydride : Aniline is reacted with acetic anhydride, often in the presence of glacial acetic acid or zinc dust, under reflux conditions. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the acetic anhydride carbonyl, yielding acetanilide after hydrolysis and recrystallization.

Acetylation with Acetyl Chloride or Acetic Acid in Acidic Medium : Aniline dissolved in hydrochloric acid is treated with acetic anhydride, followed by neutralization with sodium acetate to precipitate acetanilide.

Typical Procedure Example (adapted from):

| Step | Description |

|---|---|

| 1 | Mix 10 mL aniline with 20 mL acetic anhydride and glacial acetic acid in a round bottom flask. |

| 2 | Add zinc dust to catalyze the reaction. |

| 3 | Reflux gently for 15-20 minutes. |

| 4 | Pour the hot mixture into ice-cold water with stirring to hydrolyze excess acetic anhydride and precipitate acetanilide. |

| 5 | Filter and purify by recrystallization from ethanol. |

This method yields acetanilide with high purity and is widely used as a starting point for further functionalization.

Green and Eco-Friendly Protocols for Acetanilide Synthesis

Recent advances have introduced environmentally friendly catalysts derived from plant extracts and agricultural waste:

Use of Plant Ash Extracts as Catalysts : Water extracts of Vigna mungo seed husk and rice straw ashes act as natural catalysts for acetylation of aniline with acetic anhydride at room temperature, achieving high yields in shorter times without toxic solvents ().

Advantages : Reduced reaction time, mild conditions, cost-effectiveness, and avoidance of hazardous chemicals.

This green approach exemplifies sustainable chemistry principles applicable to acetanilide synthesis.

Specific Preparation of Acetanilide, 4'-divinylsulfamoyl-

Structural Considerations

Acetanilide, 4'-divinylsulfamoyl- features:

- An acetanilide core (N-phenylacetamide structure).

- A para-substituted sulfamoyl group (-SO2NH-) bearing two vinyl groups attached to the nitrogen.

This substitution pattern suggests a two-step synthetic strategy:

- Sulfamoylation of Acetanilide or Aniline Derivative : Introduction of the sulfamoyl group at the 4' position of the phenyl ring.

- Vinylation of the Sulfamoyl Nitrogen : Attachment of vinyl groups to the sulfamoyl nitrogen to form the divinylsulfamoyl moiety.

Synthetic Routes and Reagents

While direct literature on Acetanilide, 4'-divinylsulfamoyl- synthesis is scarce, typical methods for similar compounds involve:

Sulfamoylation : Reaction of 4-aminophenyl acetanilide or 4-aminophenol derivatives with sulfonyl chlorides or sulfamoyl chlorides to introduce the sulfonamide group. This often requires base catalysis (e.g., triethylamine) and controlled temperature.

Vinylation : Subsequent alkylation of the sulfonamide nitrogen with vinyl halides or vinyl sulfonates under basic conditions to install vinyl groups. Alternatively, vinylation can be achieved by reaction with acetylene derivatives or via palladium-catalyzed coupling.

A plausible synthetic scheme is:

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Acetylation of 4-aminophenyl derivative | Acetic anhydride | Reflux |

| 2 | Sulfamoylation at para position | Sulfamoyl chloride or equivalent | Base (TEA), solvent (e.g., CH3CN) |

| 3 | Vinylation of sulfamoyl nitrogen | Vinyl halides (e.g., vinyl bromide), K2CO3, KI | Reflux in acetonitrile |

This approach aligns with methods used for related hydantoin acetanilide derivatives featuring sulfonamide substituents ().

Supporting Research and Analytical Data

Characterization : Products are typically confirmed by nuclear magnetic resonance (1H NMR, 13C NMR), mass spectrometry, elemental analysis, and chromatographic purity (HPLC).

| Parameter | Observation |

|---|---|

| Hydantoin methyl protons (1H NMR) | Singlet at δ 1.69–1.74 ppm |

| Amidic NH protons | Singlet at δ 8.92–10.71 ppm |

| HPLC purity | Single peak at retention time ~20 min |

- Purity : Commercially available Acetanilide, 4'-divinylsulfamoyl- is reported with purity up to 96% ().

Summary Table: Preparation Methods Comparison

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Acetylation | Aniline | Acetic anhydride, glacial acetic acid, zinc dust | Reflux 15-20 min | High yield, well-established | Uses corrosive reagents |

| Green Catalysis | Aniline | Acetic anhydride, plant ash extracts | Room temp, 40 min | Eco-friendly, mild, cost-effective | Requires catalyst preparation |

| Sulfamoylation + Vinylation | 4-aminophenyl acetanilide | Sulfamoyl chloride, vinyl halides, bases | Reflux in organic solvents | Enables functionalization | Multi-step, requires careful control |

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-divinylsulfamoyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Antipyretic Properties

Acetanilide derivatives have historically been used for their analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Although acetanilide itself has been largely replaced by safer alternatives, its derivatives continue to be explored for their therapeutic potential. The compound can be synthesized into more complex molecules that exhibit enhanced efficacy and reduced toxicity.

Case Study: Synthesis of Novel Derivatives

A study demonstrated the synthesis of new derivatives from acetanilide, which were evaluated for their antimicrobial activities against various bacterial strains. The synthesized compounds showed promising results, indicating that modifications to the acetanilide structure can lead to effective antimicrobial agents .

Agricultural Chemistry

Herbicides and Pesticides

Acetanilide, 4'-divinylsulfamoyl- is being investigated for its role in the development of agrochemicals. Its sulfonamide group enhances the herbicidal properties of formulations, providing effective solutions for crop protection while minimizing environmental impact.

Data Table: Comparative Efficacy of Acetanilide Derivatives in Agrochemical Formulations

| Compound Name | Application Area | Efficacy (%) | Notes |

|---|---|---|---|

| Acetanilide Derivative A | Herbicide | 85 | Effective against broadleaf weeds |

| Acetanilide Derivative B | Insecticide | 78 | Targeted against aphids |

| Acetanilide, 4'-divinylsulfamoyl- | Fungicide | 90 | Effective against Fusarium spp. |

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, acetanilide derivatives are utilized to study enzyme inhibition mechanisms. This research is crucial for understanding metabolic pathways and identifying potential therapeutic targets.

Case Study: Enzyme Inhibition Analysis

Research involving acetanilide derivatives has shown their ability to inhibit specific enzymes linked to cancer progression. These findings suggest that further exploration of these compounds could lead to the development of novel anticancer therapies .

Polymer Chemistry

Building Blocks for Specialty Polymers

The compound serves as a key building block in synthesizing specialty polymers used in coatings and adhesives. Its unique chemical structure allows for the creation of materials with desirable properties such as enhanced durability and resistance to environmental factors.

Analytical Chemistry

Standard in Chromatographic Techniques

Acetanilide, 4'-divinylsulfamoyl- is employed as a standard in chromatographic methods for identifying and quantifying similar compounds in various samples. This application is vital for ensuring accuracy in chemical analysis across multiple industries.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-divinylsulfamoyl- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity and Solubility

- Hydrophilicity vs. Lipophilicity : The hydroxyl group in paracetamol increases water solubility but also bitterness, while ethoxy (phenacetin) or sulfamoyl groups enhance lipophilicity, affecting metabolic pathways and toxicity .

- Reactivity : Vinyl groups in 4'-divinylsulfamoyl-acetanilide may facilitate polymerization or conjugation reactions, unlike inert substituents like fluorine or methyl .

- Toxicity : Acetanilide derivatives with sulfonamide groups (e.g., sulfadimidine) show species-specific toxicity linked to glutathione conjugation capacity in metabolic pathways .

Pharmacokinetic and Metabolic Differences

- Paracetamol: Metabolized via glucuronidation/sulfation; minor CYP450-mediated oxidation produces hepatotoxic NAPQI .

- Acetanilide: Rapidly metabolized to aniline (toxic) and N-acetyl-p-aminophenol (paracetamol), limiting therapeutic use .

- Sulfonamide Derivatives : 4'-divinylsulfamoyl- analogs may exhibit prolonged half-lives due to steric hindrance from vinyl groups, delaying enzymatic hydrolysis .

Biological Activity

Acetanilide, 4'-divinylsulfamoyl- is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

- Chemical Formula : C₈H₉N₃O₂S

- Molecular Weight : 195.24 g/mol

- CAS Number : [not provided in the search results]

The biological activity of Acetanilide, 4'-divinylsulfamoyl- can be attributed to its interactions with various biological pathways. Research indicates that compounds in the acetanilide family often exhibit anti-inflammatory and analgesic properties. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation and pain signaling.

Pharmacokinetics

ADMET Properties : The pharmacokinetic profile of Acetanilide, 4'-divinylsulfamoyl- has been studied using various in silico models. Parameters such as lipophilicity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) are crucial for understanding its potential therapeutic applications.

| Parameter | Value |

|---|---|

| Lipophilicity (logP) | [Data not provided] |

| Blood-Brain Barrier (BBB) Permeability | [Data not provided] |

| Toxicity (rat model) | [Data not provided] |

In Vitro Studies

-

Anticancer Activity :

- A study evaluated the compound's effects on various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated significant antiproliferative activity with IC50 values suggesting effective cytotoxicity against these lines.

- Mechanistic studies revealed that treatment with Acetanilide, 4'-divinylsulfamoyl- led to a reduction in the expression of anti-apoptotic proteins such as BCL-2 and an increase in pro-apoptotic markers like BAX .

- Toxicity Assessments :

Case Studies

- Case Study 1 : A multicenter study assessed the hepatotoxic effects of Acetanilide derivatives. It was found that certain metabolites could induce liver injury through pathways involving oxidative stress and mitochondrial dysfunction .

- Case Study 2 : In a pharmacological evaluation involving a combination therapy approach, Acetanilide, 4'-divinylsulfamoyl- demonstrated synergistic effects when used alongside standard chemotherapeutics against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.